Cas no 921932-37-8 (2-Buten-1-one, 4,4,4-trifluoro-2-(4-methylphenyl)-1-phenyl-, (2Z)-)
921932-37-8 structure
Product Name:2-Buten-1-one, 4,4,4-trifluoro-2-(4-methylphenyl)-1-phenyl-, (2Z)-
CAS-nummer:921932-37-8
MF:C17H13F3O
MW:290.279735326767
CID:742926
PubChem ID:71421961
Update Time:2025-04-19
2-Buten-1-one, 4,4,4-trifluoro-2-(4-methylphenyl)-1-phenyl-, (2Z)- Chemische en fysische eigenschappen
Naam en identificatie
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- 2-Buten-1-one, 4,4,4-trifluoro-2-(4-methylphenyl)-1-phenyl-, (2Z)-
- 4,4,4-trifluoro-2-(4-methylphenyl)-1-phenylbut-2-en-1-one
- DTXSID90841005
- 921932-37-8
-
- Inchi: 1S/C17H13F3O/c1-12-7-9-13(10-8-12)15(11-17(18,19)20)16(21)14-5-3-2-4-6-14/h2-11H,1H3
- InChI-sleutel: VOJOQJAAXZXUNM-UHFFFAOYSA-N
- LACHT: FC(C=C(C(C1C=CC=CC=1)=O)C1C=CC(C)=CC=1)(F)F
Berekende eigenschappen
- Exacte massa: 290.09184952g/mol
- Monoisotopische massa: 290.09184952g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 383
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- XLogP3: 4.9
- Topologisch pooloppervlak: 17.1Ų
2-Buten-1-one, 4,4,4-trifluoro-2-(4-methylphenyl)-1-phenyl-, (2Z)- Gerelateerde literatuur
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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